α‑Lithiation Enablement: N‑Botc‑Azetidine vs. N‑Boc‑Azetidine (Direct Functionalization Capability)
N‑Boc‑azetidine (tert‑butyl azetidine‑1‑carboxylate) is completely unreactive toward α‑lithiation due to the absence of a thiocarbonyl directing group. In contrast, N‑Botc‑azetidine (azetidine‑1‑carbothioic acid O‑tert‑butyl ester) readily undergoes α‑lithiation and electrophile trapping, enabling direct C–H functionalization at the α‑position [1][2]. This is a binary (yes/no) functional difference with profound synthetic consequences.
| Evidence Dimension | α‑Lithiation capability |
|---|---|
| Target Compound Data | Yes; undergoes α‑lithiation with s‑BuLi/TMEDA at −78 °C, followed by electrophile trapping |
| Comparator Or Baseline | N‑Boc‑azetidine: No α‑lithiation observed under identical conditions |
| Quantified Difference | Qualitative difference: N‑Botc enables a synthetic transformation that is impossible with N‑Boc |
| Conditions | s‑BuLi (1.3 equiv), TMEDA (1.3 equiv), Et₂O, −78 °C, 1 h; then electrophile (e.g., MeI, PhCHO) [1][3] |
Why This Matters
For synthetic chemists, the ability to directly α‑functionalize azetidine eliminates multi‑step detour syntheses and enables convergent routes to complex, substituted azetidines.
- [1] Hodgson, D. M., Mortimer, C. L., & McKenna, J. M. (2015). Amine Protection/α‑Activation with the tert‑Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(2), 330‑333. View Source
- [2] Delany, P. K., Mortimer, C. L., & Hodgson, D. M. (2020). Electrophile dependent mechanisms in the asymmetric trapping of α‑lithio‑N‑(tert‑butoxythiocarbonyl)azetidine. Chemical Communications, 56(81), 12174‑12177. View Source
- [3] Jackson, K. E., Mortimer, C. L., Odell, B., McKenna, J. M., Claridge, T. D., Paton, R. S., & Hodgson, D. M. (2015). α‑ and α′‑Lithiation‑Electrophile Trapping of N‑Thiopivaloyl and N‑tert‑Butoxythiocarbonyl α‑Substituted Azetidines. The Journal of Organic Chemistry, 80(20), 9838‑9846. View Source
